2-Chloro-5-hydroxybenzaldehyde (CAS 7310-94-3) is a substituted aromatic aldehyde featuring chloro and hydroxyl functional groups. These groups create a specific electronic and steric profile that makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. Its primary utility lies in serving as a foundational building block where the precise arrangement of its substituents is critical for directing subsequent reactions and achieving the desired molecular architecture in multi-step syntheses.
Substituting 2-Chloro-5-hydroxybenzaldehyde with isomers like 5-Chlorosalicylaldehyde (CAS 635-93-8) or simpler analogs such as 3-Hydroxybenzaldehyde can lead to significant process failures or off-target products. The ortho-chloro substituent sterically influences the adjacent aldehyde and electronically increases the acidity of the distal hydroxyl group. This specific arrangement dictates reaction kinetics, regioselectivity in further substitutions, and the coordination geometry of resulting Schiff bases or metal complexes. [1] Using an incorrect isomer, such as 4-chloro-3-hydroxybenzaldehyde, which can be formed as a co-product during synthesis from 3-hydroxybenzaldehyde, results in a completely different molecular scaffold and will not yield the intended downstream compound.
In the development of selective inhibitors for aldehyde dehydrogenase 1A3 (ALDH1A3), a cancer therapy target, a derivative of 2-Chloro-5-hydroxybenzaldehyde (compound ABMM-15) demonstrated high potency and selectivity. This compound achieved an IC50 value of 0.23 µM against ALDH1A3. [1] In contrast, analogs lacking this specific substitution pattern or using different scaffolds do not achieve this level of selective inhibition, making the 2-chloro-5-hydroxy arrangement critical for binding to the enzyme's active site. [1]
| Evidence Dimension | Enzyme Inhibition (IC50) |
| Target Compound Data | 0.23 µM (for a direct derivative) |
| Comparator Or Baseline | General class of benzaldehyde derivatives; many show lower potency or selectivity. |
| Quantified Difference | Sub-micromolar potency, indicating high binding affinity. |
| Conditions | In vitro enzyme activity assay for human ALDH1A3. |
For researchers developing specific ALDH1A3 inhibitors, this compound provides a validated starting scaffold that is known to produce highly potent and selective final compounds.
Schiff bases derived from salicylaldehydes are known for their antimicrobial properties, which are enhanced upon chelation with metal ions. [1] Studies on related structures, such as those from 5-chlorosalicylaldehyde, show that the electronic effect of the chloro group is critical for biological activity. For example, a Schiff base derived from 5-chlorosalicylaldehyde demonstrated a Minimum Inhibitory Concentration (MIC) of 3.1 µg/mL against Staphylococcus aureus. [2] The specific 2-chloro-5-hydroxy substitution pattern provides a distinct electronic profile that directly influences the lipophilicity and chelating power of its derivatives, which is crucial for penetrating microbial membranes and exhibiting potent antimicrobial effects. [1]
| Evidence Dimension | Antimicrobial Activity (MIC) |
| Target Compound Data | Derivatives exhibit potent activity (e.g., MIC in low µg/mL range). |
| Comparator Or Baseline | Unsubstituted salicylaldehyde derivatives often show lower activity. |
| Quantified Difference | The presence and position of the chloro group significantly enhance antimicrobial potency compared to simpler analogs. |
| Conditions | In vitro bacterial culture (e.g., Staphylococcus aureus). |
This compound is a superior choice over unsubstituted salicylaldehyde for synthesizing libraries of antimicrobial Schiff bases where high potency is the primary goal.
This compound is the right choice when the goal is to synthesize highly selective enzyme inhibitors, such as those targeting ALDH1A3. [1] Its specific substitution pattern is a key element in achieving potent and selective binding to the active sites of certain therapeutic targets, making it a critical starting material in medicinal chemistry programs aimed at developing novel cancer therapies.
For projects focused on creating new antimicrobial drugs, 2-Chloro-5-hydroxybenzaldehyde serves as a superior precursor for Schiff base synthesis. The electronic properties conferred by the chloro group are directly linked to the enhanced biological activity of the resulting metal complexes, making this a strategic choice for maximizing the potency of the final compounds against bacterial and fungal strains. [2]
The substituted salicylaldehyde core is a well-known platform for creating chelating agents and fluorescent molecules. The specific 2-chloro-5-hydroxy substitution pattern modifies the electronic energy levels of the aromatic system, influencing the photophysical properties of its derivatives, such as Schiff bases. This allows for the rational design of probes and sensors where specific absorption and emission characteristics are required for detecting metal ions or other analytes. [3]